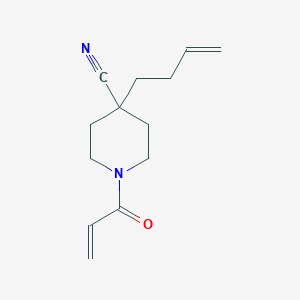

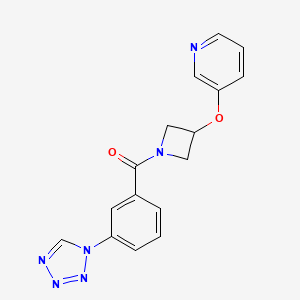

![molecular formula C18H17N5O3 B2974718 1-(benzo[d][1,3]dioxol-5-yl)-3-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)urea CAS No. 2320538-21-2](/img/structure/B2974718.png)

1-(benzo[d][1,3]dioxol-5-yl)-3-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(benzo[d][1,3]dioxol-5-yl)-3-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)urea, also known as BPTU, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPTU is a urea derivative that has been synthesized through a multi-step process.

Scientific Research Applications

Synthesis Methodologies and Chemical Reactions

Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement

The study by Thalluri et al. (2014) presents an ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) mediated Lossen rearrangement and its application for the synthesis of ureas. This process allows for the conversion of carboxylic acids to ureas in one pot, under mild conditions, without racemization and is environmentally friendly and cost-effective due to the recyclability of byproducts (Thalluri, Manne, Dev, & Mandal, 2014).

Synthesis and Evaluation of Antioxidant Activity

George et al. (2010) explored the condensation of urea, benzaldehyde, and ethyl acetoacetate via Biginelli reaction to synthesize derivatives with potential antioxidant activity. This demonstrates the versatility of urea derivatives in synthesizing compounds with desired biological activities (George, Sabitha, Kumar, & Ravi, 2010).

Click One Pot Synthesis and Cytotoxicity Assay

Ahmed et al. (2016) reported on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles through a one-pot three-component strategy, showcasing the chemical flexibility in creating compounds for cytotoxicity assays. This highlights the potential of such urea derivatives in medicinal chemistry research (Ahmed et al., 2016).

Chemical Properties and Activities

Poly(benzoxazine–co–urea): Alternative Synthesis Approach

Sharma, Kumar, and Roy (2017) investigated the synthesis of phenolic/urea copolymers via benzoxazine chemistry, offering an alternative route to integrating urea linkages into polybenzoxazine. This approach is expected to enhance adhesive properties due to the presence of alternating urea linkages (Sharma, Kumar, & Roy, 2017).

Antimicrobial Activity of Substituted Benzoxazaphosphorin 2-yl Ureas

Haranath et al. (2007) synthesized substituted benzoxazaphosphorin 2-yl ureas demonstrating good antimicrobial activity. This study contributes to the understanding of how urea derivatives can be applied in the development of antimicrobial agents (Haranath, Kumar, Reddy, Raju, & Reddy, 2007).

properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-[1-phenyl-2-(triazol-2-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O3/c24-18(21-14-6-7-16-17(10-14)26-12-25-16)22-15(11-23-19-8-9-20-23)13-4-2-1-3-5-13/h1-10,15H,11-12H2,(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXHRYKWQEKKENJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)NC(CN3N=CC=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(benzo[d][1,3]dioxol-5-yl)-3-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2974636.png)

![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2974640.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2974643.png)

![1-[2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2974648.png)

![2-Chloro-5-[(prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid](/img/structure/B2974653.png)

![4-(tert-butyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2974658.png)